1-(2-CHLOROBENZYL)-1H-INDOL-3-YL CYANIDE
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-7-3-1-5-12(15)10-19-11-13(9-18)14-6-2-4-8-16(14)19/h1-8,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYAJHFOHDANPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl cyanide with indole derivatives under specific conditions. The process may include steps such as bromination, condensation, hydrolysis, esterification, and recrystallization . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-1H-indol-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group into primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. .
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-indol-3-yl cyanide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide involves its interaction with molecular targets in biological systems. The cyanide group can inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions. The indole ring structure allows the compound to interact with various receptors and proteins, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Cyanide vs. Amine/Ethanol Groups: The cyano group at the 3-position may confer distinct electronic properties, influencing reactivity in further synthetic modifications (e.g., nucleophilic additions) compared to hydroxyl or amine-containing analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notable Trends:
- The cyanide group lowers pKa significantly compared to hydroxyl or amine substituents, impacting solubility and ionization in biological environments.
- Higher molecular weight and halogen presence may reduce volatility compared to ethanol-substituted analogs.
Q & A
Q. What strategies minimize toxicity risks during handling?
- Methodology : Follow GHS guidelines for chlorinated indoles (e.g., PPE, fume hood use). For analogs like 2-chloro-1-(2-chlorobenzoyl)indole-3-carbaldehyde, acute toxicity data () inform risk assessments. Use alternatives like 3-cyanoanilinium chloride derivatives for less hazardous exploratory work .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
